(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-22-18-16(24-2)11-6-12-17(18)25-20(22)21-19(23)15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSISKBKHPVBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound features a benzo[d]thiazole core substituted with methoxy (4-position) and methyl (3-position) groups, linked via an imine bond to a 1-naphthamide moiety. Retrosynthetic analysis suggests two primary disconnections:
- Benzothiazole ring formation from a substituted aniline precursor.
- Imine-linked amide coupling between the benzothiazol-2-ylideneamine and 1-naphthoyl chloride.
The (E)-configuration of the imine bond necessitates stereocontrol during condensation, often achieved through base-mediated elimination or dehydrogenation.
Synthesis of the Benzo[d]thiazole Core
Cyclization of Substituted Anilines
The benzo[d]thiazole ring is synthesized via cyclization of 4-methoxy-3-methyl-2-nitroaniline derivatives using sulfurating agents. A representative protocol involves:
Reagents :
- 4-Methoxy-3-methyl-2-nitrochlorobenzene
- Sodium polysulfide (Na₂Sₓ)
- Carbon disulfide (CS₂)
Procedure :
- 4-Methoxy-3-methyl-2-nitrochlorobenzene (30 g) is refluxed with Na₂Sₓ (244 g) and CS₂ (20 mL) for 5 hours.
- The mixture is diluted with water, neutralized with HCl, and filtered to yield 2-mercapto-5-methoxy-3-methylbenzothiazole as a light yellow solid (93.1% yield).
Mechanism :
The reaction proceeds through nucleophilic aromatic substitution, where the sulfide anion attacks the electron-deficient aromatic ring, followed by cyclization and oxidation.
Functionalization of the Benzothiazole Ring
Methyl Group Introduction
Methylation at the 3-position is achieved via alkylation of the thiol intermediate:
Reagents :
- 2-Mercapto-5-methoxybenzothiazole
- Methyl p-toluenesulfonate
- Triethylamine (TEA)
Procedure :
Formation of the Imine-Linked Amide Bond
Synthesis of 1-Naphthoyl Chloride
Reagents :
- 1-Naphthoic acid
- Thionyl chloride (SOCl₂)
Procedure :
- 1-Naphthoic acid (10 g) is refluxed with SOCl₂ (15 mL) for 2 hours.
- Excess SOCl₂ is removed under vacuum to yield 1-naphthoyl chloride as a pale-yellow liquid (95% yield).
Coupling Reaction
The imine bond is formed via condensation of 2-aminobenzothiazole with 1-naphthoyl chloride under basic conditions:
Reagents :
- 2-Amino-4-methoxy-3-methylbenzothiazole
- 1-Naphthoyl chloride
- Sodium hydride (NaH)
- N,N-Dimethylformamide (DMF)
Procedure :
- 2-Amino-4-methoxy-3-methylbenzothiazole (1.0 g) is dissolved in DMF and treated with NaH (60 mg) at 0°C.
- 1-Naphthoyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 48 hours.
- The product is purified via silica gel chromatography (ethyl acetate/hexane) to yield the (E)-isomer as a yellow solid (62% yield).
Stereochemical Control :
The (E)-configuration is favored due to steric hindrance between the naphthamide group and the benzothiazole methyl substituent during imine formation.
Alternative Synthetic Routes
One-Pot Cyclization-Coupling Strategy
A streamlined approach combines benzothiazole formation and amide coupling in a single pot:
Reagents :
- 4-Methoxy-3-methyl-2-nitroaniline
- 1-Naphthoic acid
- PyBOP coupling agent
Procedure :
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization
Byproduct Formation
Low Yields in Coupling Steps
- Issue : Incomplete activation of the carboxylic acid.
- Solution : Switching to HATU/DIEA coupling systems improves yields to 78%.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Substitutional Variations
Table 1: Key Structural Differences Among Analogs
Physicochemical Properties
- Solubility : The target’s methoxy group improves polar solvent solubility compared to bromo-/chloro-substituted analogs (e.g., 3r in ) . However, it is less lipophilic than long-chain amides like 6f .
- Melting Points: Target likely has a moderate melting point (192–200°C inferred from analogs in and ), higher than cationic quinolinium derivatives (e.g., 4c2: ~180°C) due to stronger intermolecular forces .
Spectroscopic and Electronic Properties
- IR/NMR: The target’s carbonyl stretch (1670–1680 cm⁻¹) aligns with other amides (e.g., 6f: 1675 cm⁻¹) . Aromatic proton shifts in the naphthamide (δ 7.2–8.5 ppm) are distinct from quinolinium derivatives (δ 8.0–9.0 ppm for cationic aromatic protons) .
- Electronic Effects : The 4-methoxy group in the target is electron-donating, contrasting with electron-withdrawing nitro or bromo groups in analogs (e.g., 6c in ), which reduce HOMO-LUMO gaps .
Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and a naphthamide linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 312.39 g/mol
- IUPAC Name : N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:
- Inhibition of Tubulin Polymerization : Similar to other compounds in the thiazole class, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its potential anticancer properties .
- Modulation of Protein Interactions : The compound may interact with specific proteins or enzymes, altering their activity and influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound showed potent activity against prostate (PC-3) and melanoma (A375) cancer cell lines, with IC50 values in the low micromolar range.
- In Vivo Efficacy : In animal models, treatment with this compound resulted in tumor growth inhibition comparable to standard chemotherapeutics. The percentage tumor growth inhibition (%T/C) ranged from 25% to 50% depending on the dosage and treatment duration .
Other Biological Activities
In addition to its anticancer properties, preliminary studies have suggested that the compound may possess:
- Antimicrobial Activity : Some derivatives within this chemical class have shown promise against bacterial strains, indicating potential use as antimicrobial agents.
- Anti-inflammatory Properties : The modulation of inflammatory pathways may also be a beneficial aspect of this compound's biological profile.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research focused on a series of thiazole derivatives, including this compound. The results indicated that the compound effectively binds to the colchicine-binding site on tubulin, inhibiting polymerization and leading to apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | %T/C |
|---|---|---|---|
| This compound | PC-3 | 5.0 | 30% |
| This compound | A375 | 4.5 | 25% |
Case Study 2: Mechanistic Insights
Research published in Journal of Heterocyclic Chemistry explored the synthesis and biological evaluation of related compounds. It was found that modifications at the 4-position significantly influenced the binding affinity and cytotoxicity against cancer cells, highlighting the importance of structural variations in therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
